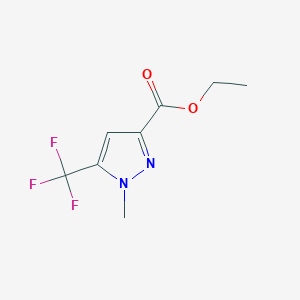

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)13(2)12-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZBEVWDQREDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501186733 | |

| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-09-2 | |

| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is primarily studied for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.

Key Findings:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties: Studies have shown that compounds similar to this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

- Cancer Research: Preliminary studies indicate that this compound may inhibit certain cancer cell lines, highlighting its potential as an anticancer agent .

Agrochemicals

The compound's trifluoromethyl group enhances its biological activity, making it suitable for use in agrochemicals.

Applications:

- Herbicides: this compound has been investigated for its herbicidal properties against various weeds, demonstrating effective growth inhibition .

- Pesticides: Its efficacy against pests suggests that it could be developed into a novel pesticide formulation, contributing to sustainable agricultural practices .

Material Science

In material science, the unique properties of this compound are explored for developing advanced materials.

Research Insights:

- Polymer Chemistry: The compound can be utilized as a building block in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties .

- Coatings: Its chemical stability and resistance to degradation make it a candidate for protective coatings in various industrial applications .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Positional Isomerism

- Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (C₉H₁₁F₃N₂O₂): The CF₃ group is at the 3-position, and the N1 substituent is ethyl instead of methyl.

Halogen-Substituted Derivatives

Heterocyclic Substituents

Substituent Effects on Physical Properties

- Melting Points : CF₃ derivatives generally exhibit higher melting points (e.g., 180–182°C for 11g) due to strong dipole interactions and molecular rigidity . Bromine substitution reduces melting points (131–133°C) by disrupting crystal packing .

Activité Biologique

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, a member of the pyrazole family, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 222.16 g/mol

- CAS Number : 852228-09-2

- Purity : 97% .

The trifluoromethyl group in this compound is believed to play a crucial role in modulating its interaction with biological targets. Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved efficacy in biological systems .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound's activity has been evaluated using different models:

- COX Inhibition : The compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammation. In vitro assays demonstrated that derivatives similar to this compound exhibited IC values ranging from 0.02 to 0.04 µM for COX-2 inhibition .

- Carrageenan-Induced Edema Model : In vivo studies utilizing carrageenan-induced paw edema in rats have demonstrated that compounds with similar structures can effectively reduce inflammation and associated pain .

Analgesic Activity

The analgesic potential of this compound has also been explored. In comparative studies against standard analgesics like diclofenac and celecoxib, certain derivatives exhibited superior efficacy, with significant reductions in pain scores observed in animal models .

Case Studies and Research Findings

A comprehensive review of pyrazole derivatives indicated that those with trifluoromethyl substitutions generally displayed enhanced biological activities compared to their non-fluorinated counterparts. For instance:

| Compound | IC (µM) | COX Selectivity Index |

|---|---|---|

| This compound | 0.03 | High |

| Diclofenac | 0.54 | Low |

| Celecoxib | 0.25 | Moderate |

This table illustrates the comparative potency of this compound against standard treatments .

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, and how can purity be validated?

The compound is synthesized via condensation reactions between substituted pyrazole precursors and activated esters. For example, General Procedure-I () involves coupling carboxylic acids (e.g., 2-ethoxybenzoic acid) with ethyl 3-amino-1H-pyrazole-5-carboxylate in the presence of DMF and coupling agents like HATU or EDCI. Optimized conditions include:

- Reaction temperature: 25–60°C under inert atmosphere.

- Purification via column chromatography (silica gel, hexane/EtOAc gradients).

- Purity validation using HPLC (>98%) and 1H/13C NMR to confirm structural integrity (e.g., δ ~4.2 ppm for ethyl ester protons) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While classified as non-hazardous (), standard precautions apply:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols .

- Storage: Tightly sealed containers at 0–8°C to prevent degradation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Key analytical methods include:

- NMR Spectroscopy: 1H NMR detects characteristic signals (e.g., trifluoromethyl group at δ ~120–125 ppm in 19F NMR) .

- Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 265.1 for C9H11F3N2O2) .

- X-ray Crystallography: SHELX programs refine crystal structures, with Mercury software visualizing packing patterns .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The -CF3 group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions. Computational studies (e.g., DFT calculations) reveal:

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Q. How can researchers address gaps in toxicological and environmental data for this compound?

Proposed methodologies:

Q. What are the structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?

Key modifications and biological impacts:

- Ester Hydrolysis: Replace ethyl with methyl/benzyl esters to modulate lipophilicity (logP) .

- Pyrazole Substitution: 5-(Trifluoromethyl) enhances target binding (e.g., kinase inhibition) vs. 5-phenyl .

- Amide Derivatives: Carboxamide analogs (e.g., 6-29 in ) show reversible enzyme inhibition (IC50 <100 nM) .

Q. What computational tools predict the compound’s behavior in biological systems?

- Molecular Docking (AutoDock Vina): Simulate binding to targets like CYP450 isoforms .

- ADMET Predictors: Estimate bioavailability (%F >50%) and blood-brain barrier penetration (e.g., SwissADME) .

- MD Simulations (GROMACS): Assess conformational stability in lipid bilayers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.